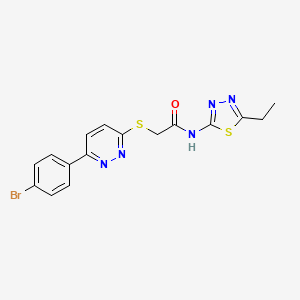

![molecular formula C17H17N3O B2576814 2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 891767-58-1](/img/structure/B2576814.png)

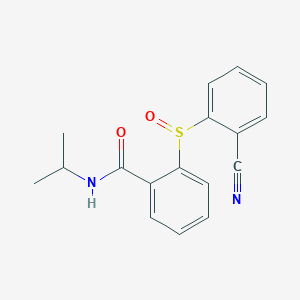

2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound that falls under the category of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have been recognized for their wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . The formation of hydrogen adduct during the ionization in the mass spectroscopy has been reported .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been involved in various chemical reactions. For instance, the reaction of 2-benzoylmethylimidazoles with polarized olefins in the presence of K2CO3 resulted in the corresponding imidazo[1,2-a]pyridine derivatives .科学的研究の応用

Synthesis and Characterization

- A study reports the aqueous synthesis of methylimidazo[1,2-a]pyridines without the deliberate addition of a catalyst, also mentioning the production of imidazo[1,2-a]pyridine-3-carbaldehydes using a silver-catalyzed aminooxygenation process (Darapaneni Chandra Mohan et al., 2013).

- Another research focused on reducing metabolism mediated by aldehyde oxidase (AO) in imidazo[1,2-a]pyrimidine derivatives, exploring various medicinal chemistry strategies (A. Linton et al., 2011).

Anti-corrosion Activity

- The anti-corrosion activity of imidazo[1,2-a]pyrimidine derivatives was evaluated, demonstrating their potential in protecting carbon steel from corrosion in hydrochloric acid solution. The study highlighted the compound's mechanism of action and its adsorption characteristics (E. Ech-chihbi et al., 2017).

Antineoplastic Activity

- Research into substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives revealed their potential antineoplastic activity. The study describes the synthesis of these compounds and their in vitro evaluation against various cancer cell lines (A. Abdel-Hafez, 2007).

Luminescent Properties

- The synthesis and characterization of 1,3-diarylated imidazo[1,5-a]pyridine derivatives were investigated, focusing on their optical properties and potential as low-cost luminescent materials. The study emphasizes the ability to tune quantum yields based on the chemical structure of substituents (G. Volpi et al., 2017).

Photochromic and Sensor Properties

- A series of 2-substituted imidazolidines and hexahydropyrimidines derived from 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde were synthesized. Their potential use as photoswitch pH sensors was explored, indicating their promising photochromic and sensor properties (I. E. Tolpygin et al., 2013).

将来の方向性

Imidazo[1,2-a]pyrimidines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They have been used in the development of new drugs, especially in the field of antituberculosis agents . Therefore, the future directions of “2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde” could be in the development of new drugs with potential applications in medicinal chemistry.

特性

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12(2)10-13-4-6-14(7-5-13)16-15(11-21)20-9-3-8-18-17(20)19-16/h3-9,11-12H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIJVPUPANMGGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline](/img/structure/B2576732.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2576734.png)

![2-(1-phenylcyclopropanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2576740.png)

![N-[2-(2-methoxyphenoxy)ethyl]-1-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2576743.png)

![N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide](/img/structure/B2576744.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)